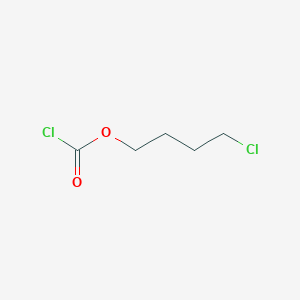![molecular formula C8H5Cl2NO2S B1349347 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile CAS No. 87475-64-7](/img/structure/B1349347.png)
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S1. It has a molecular weight of 250.1 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is not readily available in the search results. However, it is available for purchase from various chemical suppliers23.Molecular Structure Analysis
The molecular structure of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile consists of a sulfonyl group attached to a dichlorophenyl group and an acetonitrile group1. The InChI string for this compound is InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8 (7 (10)5-6)14 (12,13)4-3-11/h1-2,5H,4H21.
Chemical Reactions Analysis
The specific chemical reactions involving 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile include a molecular weight of 250.10 g/mol, a computed XLogP3 of 2, no hydrogen bond donors, three hydrogen bond acceptors, two rotatable bonds, an exact mass of 248.9418050 g/mol, a monoisotopic mass of 248.9418050 g/mol, a topological polar surface area of 66.3 Ų, 14 heavy atoms, no formal charge, and a complexity of 3401.Wissenschaftliche Forschungsanwendungen
Electropolymerization and Electrochemical Properties
The oxidative electropolymerization of Ruthenium aminophenanthroline metallopolymer films from an ionic liquid, including acetonitrile, has shown significant advancements in electrochemical and photonic properties. This process demonstrates a much faster deposition rate in ionic liquids compared to conventional solvents like acetonitrile, affecting film morphology and electrochemiluminescence (ECL) intensities. Such findings suggest potential applications in developing advanced electrochemical devices and sensors (Venkatanarayanan et al., 2008).
Sulfonation Efficiency
Research has explored the efficient sulfonation of various phenylsulfonyl compounds using chlorosulfonic acid in acetonitrile. This process facilitates the direct synthesis of sulfonyl chlorides and their derivatives, revealing a clean and operationally simple protocol. Such advancements could significantly impact the synthesis of sulfonamide derivatives for various industrial and pharmaceutical applications (Janosik et al., 2006).
Synthesis and Characterization of Sulfonyl Compounds
Studies on the electropolymerization of self-doped polythiophene in acetonitrile containing FSO3H have led to the synthesis of sulfonated polythiophene films. These films exhibit solubility and conductivity properties dependent on the degree of sulfonation, suggesting potential for use in conductive materials and coatings (Udum et al., 2004).
Advanced Synthesis Techniques
The synthesis of sulfonyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been achieved, showcasing base-induced chemiluminescence. These compounds offer a new avenue for the study of light-emitting materials and the development of chemiluminescent probes (Watanabe et al., 2010).
Environmental Applications
The selective removal of 2,4-dichlorophenol from contaminated water using molecularly imprinted polymers (MIPs) prepared in acetonitrile demonstrates a significant stride in environmental cleanup efforts. This approach offers a highly selective and efficient method for purifying water contaminated with specific pollutants (Li et al., 2009).
Safety And Hazards
The safety and hazards associated with 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not specified in the search results. However, a Material Safety Data Sheet (MSDS) is available for reference2.
Zukünftige Richtungen
The future directions for the use and study of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not specified in the search results. Further research and studies are needed to explore its potential applications and implications.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAUKHQIOCSTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371051 |
Source


|
| Record name | (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile | |
CAS RN |
87475-64-7 |
Source


|
| Record name | (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)









